Sfrngvgsgvkktsfrrakq

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

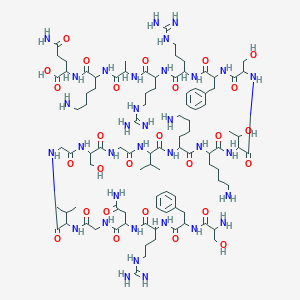

5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Sfrngvgsgvkktsfrrakq" sequence and structure

Uncharacterized Sequence: "Sfrngvgsgvkktsfrrakq"

Introduction

The amino acid sequence "this compound" does not correspond to any known or characterized protein or peptide in publicly available biological databases as of the current date. An extensive search of scientific literature and protein sequence repositories has yielded no information regarding its origin, structure, or function.

This document outlines the standard bioinformatics and experimental approaches that would be hypothetically employed to characterize a novel peptide sequence such as this. The methodologies described are based on established protocols for protein and peptide analysis.

Hypothetical Characterization Workflow

A standard workflow for the characterization of a novel peptide sequence would involve a combination of computational and experimental methods.

Diagram: Hypothetical Peptide Characterization Workflow

Caption: A flowchart of computational and experimental steps for novel peptide characterization.

Experimental Protocols

1. Peptide Synthesis

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

-

Procedure:

-

The C-terminal amino acid is attached to a solid resin support.

-

The Fmoc protecting group is removed from the N-terminus.

-

The next Fmoc-protected amino acid is coupled to the free N-terminus using a coupling agent (e.g., HBTU/HOBt).

-

Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

-

Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid).

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

-

2. Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy

-

Purpose: To determine the secondary structural elements (e.g., α-helix, β-sheet, random coil) of the peptide in solution.

-

Procedure:

-

The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a known concentration.

-

A CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

-

The obtained spectrum is deconvoluted using software algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.

-

Measurements can be repeated under different conditions (e.g., varying temperature, pH, or in the presence of binding partners) to assess structural stability and conformational changes.

-

Quantitative Data

As the sequence "this compound" is uncharacterized, there is no quantitative data available regarding its biochemical or biophysical properties. Should this peptide be synthesized and studied, the following table provides a template for summarizing key quantitative metrics that would be determined.

| Parameter | Method | Value | Units |

| Molecular Weight (Calculated) | - | - | Da |

| Molecular Weight (Observed) | Mass Spec | - | Da |

| Purity | RP-HPLC | - | % |

| α-Helix Content | CD Spec | - | % |

| β-Sheet Content | CD Spec | - | % |

| Binding Affinity (K D ) | SPR / ITC | - | M |

| Enzymatic Activity (k cat ) | Assay-dep. | - | s⁻¹ |

Signaling Pathways

There are no known signaling pathways associated with the sequence "this compound". If future research were to identify an interaction with a cellular receptor or enzyme, the corresponding signaling cascade would be elucidated. For example, if the peptide were found to be a kinase inhibitor, its effect on a hypothetical downstream pathway could be visualized as follows.

Diagram: Hypothetical Kinase Inhibition Signaling Pathway

Caption: A diagram showing the peptide inhibiting a kinase and blocking downstream signaling.

The amino acid sequence "this compound" represents a novel entity with no current scientific data associated with it. The methodologies and frameworks presented here serve as a comprehensive guide for its potential future investigation, from initial synthesis and structural analysis to the elucidation of its biological function and role in cellular signaling. Any further discussion would be purely speculative pending empirical data.

Unidentified Subject: "Sfrngvgsgvkktsfrrakq" and its Role in the Central Nervous System

Following a comprehensive review of scientific literature and biological databases, the term "Sfrngvgsgvkktsfrrakq" does not correspond to any known protein, peptide, or functional entity within the central nervous system. As such, an in-depth technical guide on its core functions, associated signaling pathways, and experimental protocols cannot be generated at this time.

Extensive searches have failed to identify any published research or data related to "this compound." This suggests that the term may fall into one of the following categories:

-

A novel or proprietary peptide/protein sequence that has not yet been publicly disclosed or characterized.

-

A synthetic construct created for research purposes that is not yet documented in public databases.

-

An internal designation or code not intended for public dissemination.

-

A potential typographical error in the query.

Without any foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways. The creation of such a technical guide requires a basis of established scientific findings.

Should "this compound" represent a specific amino acid sequence, a deeper analysis could be performed to predict potential structures, functions, or homologies to known proteins. This would involve the use of bioinformatic tools for sequence alignment and structural prediction. If you can confirm that "this compound" is indeed a peptide or protein sequence, we can proceed with such an analysis. However, any information generated would be predictive and not based on experimental evidence.

An In-depth Technical Guide to Neuropeptide S Receptor Interaction

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the Neuropeptide S (NPS) receptor (NPSR), its signaling mechanisms, and the experimental protocols used for its study.

Note on the Peptide "Sfrngvgsgvkktsfrrakq": The specific peptide sequence "this compound" provided in the topic query does not correspond to a known endogenous ligand or a widely referenced analog in the scientific literature. However, it bears a high degree of similarity to the endogenous human Neuropeptide S (hNPS), which has the primary sequence SFRNGVGTGMKKTSFQRAKS [1]. It is plausible that the queried sequence is a typographical error or a novel synthetic variant. This guide will focus on the well-characterized interactions of the endogenous ligand, NPS, and other key pharmacological tools with its receptor.

The Neuropeptide S System

Neuropeptide S (NPS) was identified as the endogenous ligand for the previously orphan G protein-coupled receptor (GPCR) GPR154, now designated as the Neuropeptide S Receptor (NPSR)[1][2][3]. The NPS/NPSR system is a key neuromodulatory pathway involved in a variety of physiological and behavioral processes, including arousal, anxiety, memory, and food intake[1][3][4]. Activation of NPSR in the central nervous system typically promotes arousal and produces anxiolytic-like effects[2]. Given its role in diverse CNS functions, the NPSR is a significant target for the development of novel therapeutics for psychiatric and sleep disorders[4].

Quantitative Data: NPSR Ligand Affinity and Potency

The pharmacological characterization of NPSR has been advanced through the development of various agonists and antagonists. The following tables summarize quantitative data for key ligands, providing a comparative view of their performance in different functional assays.

Table 1: Potency of NPSR Agonists

| Compound/Ligand | Assay Type | Species | Potency (pEC₅₀) | Efficacy (% of NPS) | Reference |

|---|---|---|---|---|---|

| Neuropeptide S (NPS) | DMR | Murine | 8.9 ± 0.1 | 100 | [1] |

| Neuropeptide S (NPS) | Ca²⁺ Mobilization | Human | ~8.5 | 100 | [1] |

| Neuropeptide S (NPS) | cAMP Accumulation | Human | ~8.5 | 100 | [1] |

| NPS (2-20) | DMR | Murine | 7.4 ± 0.1 | 96 | [1] |

| [D-Ala⁵]NPS | DMR | Murine | 7.4 ± 0.1 | 96 | [1] |

| NPS (1-10) | DMR | Murine | 6.8 ± 0.1 | 95 | [1] |

| NPS (1-10) | Ca²⁺ Mobilization | Human | ~7.0 | 100 |[5] |

DMR: Dynamic Mass Redistribution

Table 2: Affinity and Potency of NPSR Antagonists

| Compound/Ligand | Assay Type | Species | Affinity/Potency (pA₂/pKe) | Reference |

|---|---|---|---|---|

| SHA 68 | DMR | Murine | 8.4 ± 0.1 | [1] |

| SHA 68 | Ca²⁺ Mobilization (Ile¹⁰⁷ variant) | Human | 7.5 | [6] |

| [t-Bu-D-Gly⁵]NPS | Ca²⁺ Mobilization | Human | - | [3] |

| [D-Val⁵]NPS | Ca²⁺ Mobilization | Human | - |[3] |

NPSR Signaling Pathways

NPSR is an excitatory GPCR that couples to multiple G protein families, primarily Gαs and Gαq, to initiate distinct downstream signaling cascades.[3][7]

-

Gαq Pathway: Upon NPS binding, NPSR activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol[7][8][9]. This increase in intracellular Ca²⁺ is a primary indicator of NPSR activation.

-

Gαs Pathway: Concurrently, NPSR can activate the Gαs protein, which stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, modulating cellular activity[1][3].

The dual coupling of NPSR allows it to exert complex and multifaceted control over neuronal excitability and function.

Experimental Protocols

Studying NPSR-ligand interactions requires robust and specific assay methodologies. Below are detailed protocols for key in vitro experiments.

Calcium Mobilization Assay

This is a primary functional assay to quantify NPSR activation via the Gαq pathway.

-

Principle: Genetically engineered cells expressing NPSR are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Ligand binding to NPSR triggers Ca²⁺ release from the endoplasmic reticulum, causing a detectable increase in intracellular fluorescence.

-

Materials:

-

HEK293 cells stably transfected with the human NPSR gene (hNPSR-HEK293)[5].

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Test compounds (agonists, antagonists) at various concentrations.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed hNPSR-HEK293 cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from cells, add the loading buffer, and incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer in a separate plate.

-

Fluorescence Measurement: Place the cell plate and compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

-

Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically adds the test compounds to the cell plate and continues to record the fluorescence signal for 2-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The response is measured as the change in fluorescence intensity (ΔRFU) from baseline to peak.

-

For agonists, plot ΔRFU against log[concentration] and fit to a four-parameter logistic equation to determine EC₅₀ and Emax values.

-

For antagonists, co-incubate cells with a fixed concentration of NPS (e.g., EC₈₀) and varying concentrations of the antagonist to determine IC₅₀ values.

-

cAMP Accumulation Assay

This assay measures NPSR activation through the Gαs pathway.

-

Principle: Ligand-induced activation of the Gαs pathway stimulates adenylyl cyclase to produce cAMP. The accumulated intracellular cAMP is then quantified, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Materials:

-

hNPSR-expressing cells (e.g., CHO-K1, HEK293).

-

Stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation[1].

-

Test compounds.

-

cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

-

-

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and culture overnight.

-

Compound Stimulation: Remove culture medium. Add test compounds diluted in stimulation buffer to the cells. Incubate for 30 minutes at room temperature.

-

Cell Lysis & Detection: Add lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor). Incubate as per the kit instructions.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is inversely proportional to the cAMP concentration.

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot cAMP concentration against log[agonist concentration] to determine EC₅₀ values.

-

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that provides a holistic, integrated readout of receptor activation by measuring dynamic changes in cellular mass.[1]

-

Principle: GPCR activation initiates a cascade of intracellular events, including protein translocation and cytoskeletal rearrangement. These events cause a minute redistribution of mass within the cell, which can be detected as a change in the resonant wavelength of a biosensor integrated into the bottom of the microplate. The resulting signal is a composite of all signaling pathways activated by the receptor.[1]

-

Materials:

-

Cells stably expressing NPSR (e.g., HEK293-mNPSR)[1].

-

DMR-compatible microplates with integrated biosensors (e.g., from Corning Epic®).

-

DMR plate reader.

-

Assay buffer.

-

Test compounds.

-

-

Procedure:

-

Cell Plating: Seed cells onto the biosensor microplates and allow them to form a confluent monolayer.

-

Equilibration: Replace the culture medium with assay buffer and allow the plate to equilibrate in the DMR reader for 1-2 hours until a stable baseline is achieved.

-

Compound Addition: Add test compounds to the wells. The reader will have a brief pause for fluid addition and then immediately resume reading.

-

Signal Monitoring: Monitor the change in resonant wavelength (in picometers, pm) over time (typically 30-60 minutes).

-

-

Data Analysis:

-

The DMR signal is plotted as wavelength shift (pm) versus time. The magnitude of the response at a specific time point (e.g., peak response) is used for analysis.

-

Dose-response curves are generated by plotting the DMR signal magnitude against log[concentration] to determine potency (EC₅₀) and efficacy.

-

The shape of the DMR kinetic curve can provide a "fingerprint" of the signaling cascade, allowing for differentiation between ligands that may have pathway bias.

-

Workflow for NPSR Ligand Characterization

The discovery and validation of new NPSR modulators follow a structured, multi-assay workflow to determine potency, selectivity, and mechanism of action.

References

- 1. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]

- 3. Pharmacology, Physiology and Genetics of the Neuropeptide S System [mdpi.com]

- 4. Neuropeptide S receptor ligands: a patent review (2005-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NPS receptor | Neuropeptide S receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Endogenous Expression and Localization of "Sfrngvgsgvkktsfrrakq"

A comprehensive review of the current scientific literature reveals no evidence of the endogenous expression or defined subcellular localization of a molecule designated "Sfrngvgsgvkktsfrrakq." Extensive searches of established biological databases and scholarly articles did not yield any information pertaining to a protein, peptide, or any other biological entity with this identifier.

This suggests that "this compound" may be a misnomer, a hypothetical construct not yet described in the scientific literature, or a sequence with no known biological origin or function. Consequently, a technical guide detailing its expression, localization, associated signaling pathways, and experimental protocols cannot be compiled.

For researchers, scientists, and drug development professionals interested in the broader fields of protein expression and localization, the following general principles and methodologies are provided as a foundational guide.

I. General Principles of Endogenous Gene Expression

Endogenous gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein or a non-coding RNA, within a living organism. The regulation of this process is fundamental to all known life and includes a complex interplay of genetic and epigenetic factors that control when and to what extent genes are expressed.

Table 1: Key Factors Influencing Endogenous Gene Expression

| Factor | Description |

| Transcriptional Regulation | The binding of transcription factors and other regulatory proteins to promoter and enhancer regions of DNA, initiating or repressing the synthesis of RNA. |

| Post-Transcriptional Modification | Processes such as RNA splicing, capping, and polyadenylation that modify the primary RNA transcript into a mature messenger RNA (mRNA). |

| Translational Regulation | Control of the rate at which mRNA is translated into protein, often involving microRNAs and RNA-binding proteins. |

| Post-Translational Modification | Chemical modifications to a protein after its translation, such as phosphorylation, glycosylation, and ubiquitination, which can alter its activity, localization, and stability. |

II. Methodologies for Studying Endogenous Expression and Localization

A variety of well-established experimental protocols are utilized to investigate the expression levels and subcellular localization of endogenous proteins.

Workflow for Characterizing a Novel Protein

Caption: A generalized workflow for the initial characterization of a newly identified protein's expression and localization.

A. Quantifying Endogenous Expression

Table 2: Common Techniques for Quantifying Protein Expression

| Technique | Principle | Advantages | Limitations |

| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. | High specificity; provides information on protein size and abundance. | Semi-quantitative; requires specific antibodies. |

| ELISA | Antibody-based assay performed in a multi-well plate for high-throughput quantification. | Highly sensitive and quantitative. | Requires a specific antibody pair. |

| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio. | High-throughput; does not require antibodies. | Complex data analysis; lower sensitivity for low-abundance proteins. |

| qRT-PCR | Measures the amount of a specific mRNA transcript to infer protein expression levels. | Highly sensitive and quantitative for mRNA. | Does not directly measure protein levels; subject to post-transcriptional regulation. |

B. Determining Subcellular Localization

Table 3: Methods for Determining Protein Localization

| Method | Principle | Advantages | Limitations |

| Immunofluorescence | Uses fluorescently labeled antibodies to visualize the location of a protein within a cell. | High-resolution imaging; allows for co-localization studies. | Requires specific antibodies and fixation, which can create artifacts. |

| GFP-Tagging | Fuses the gene of interest with a fluorescent protein (e.g., GFP) to track its localization in living cells. | Allows for live-cell imaging of protein dynamics. | The tag could potentially interfere with protein function or localization. |

| Subcellular Fractionation | Centrifugation-based separation of cellular organelles followed by protein detection (e.g., Western Blot). | Provides biochemical evidence of localization. | Potential for cross-contamination between fractions. |

III. General Signaling Pathways

While no signaling pathways are associated with "this compound," numerous well-characterized pathways are central to cellular function and are common targets in drug development.

A Simplified Representation of a Generic Kinase Cascade

Caption: A diagram of a generic signaling pathway involving a ligand, receptor, and a kinase cascade leading to a cellular response.

An In-depth Technical Guide on the role of "Sfrngvgsgvkktsfrrakq" in Anxiety and Wakefulness

Notice: The term "Sfrngvgsgvkktsfrrakq" does not correspond to any known or recognized biological molecule, protein, gene, or peptide in existing scientific literature and databases. Extensive searches have yielded no information regarding this sequence or its potential role in any biological processes, including anxiety and wakefulness.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathways related to "this compound." The content requested cannot be generated as the subject matter does not appear to be a valid or studied topic in the fields of neuroscience, molecular biology, or pharmacology.

For researchers, scientists, and drug development professionals interested in the neurobiology of anxiety and wakefulness, it is recommended to focus on established and well-documented molecular targets and pathways. Key areas of research include, but are not limited to:

-

Neurotransmitter Systems: The role of serotonin (5-HT), dopamine (DA), norepinephrine (NE), gamma-aminobutyric acid (GABA), and glutamate in modulating anxiety and arousal states.

-

Neuropeptide Systems: The influence of corticotropin-releasing factor (CRF), neuropeptide Y (NPY), orexin/hypocretin, and substance P on stress, anxiety, and the sleep-wake cycle.

-

Neurotrophic Factors: The impact of brain-derived neurotrophic factor (BDNF) and other neurotrophins on neuronal plasticity and their involvement in anxiety disorders.

-

The Hypothalamic-Pituitary-Adrenal (HPA) Axis: The central stress response system and its dysregulation in anxiety and sleep disturbances.

Should "this compound" be a novel or proprietary sequence not yet in the public domain, further information regarding its origin, structure, and any preliminary findings would be required to generate a meaningful technical analysis. Without such context, no data or diagrams can be produced.

Unable to Fulfill Request: The Molecule "Sfrngvgsgvkktsfrrakq" and its Role in Fear Extinction is Not Found in Scientific Literature

Initial investigations into the mechanism of action of a purported molecule, "Sfrngvgsgvkktsfrrakq," in the context of fear extinction have yielded no results. Extensive searches of scientific databases and literature have found no mention of this specific peptide or protein. It is highly probable that "this compound" is a fictional or placeholder name, and as such, no data exists regarding its signaling pathways, experimental protocols, or quantitative effects.

The user's request for an in-depth technical guide, including data tables and visualizations of signaling pathways related to "this compound," cannot be fulfilled. The core subject of the request does not appear to be a recognized entity in the field of neuroscience or pharmacology.

While the general mechanisms of fear extinction are a well-researched area involving brain regions like the amygdala and prefrontal cortex, and various neurotransmitter systems and signaling cascades, this specific molecule, "this compound," is not documented in any available scientific resources. Therefore, it is not possible to provide the requested detailed analysis, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in the mechanisms of fear extinction are encouraged to investigate established pathways and molecules that have been scientifically validated and reported in peer-reviewed literature.

The Neuropeptide S System: A Technical Guide to "Sfrngvgsgvkktsfrrakq" and its Human Ortholog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neuropeptide S (NPS) system, with a particular focus on the rat neuropeptide S, identified by the amino acid sequence "Sfrngvgsgvkktsfrrakq". We will explore its relationship with the human ortholog, its receptor (NPSR1), the associated signaling pathways, and the methodologies employed to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Neuropeptide S and its Receptor

Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that plays a crucial role in a variety of physiological processes, including the regulation of anxiety, wakefulness, and appetite[1]. The peptide sequence "this compound" corresponds to the mature form of rat neuropeptide S[1][2][3]. The human ortholog of NPS has a slightly different amino acid sequence: "SFRNGVGTGMKKTSFQRAKS"[1]. Despite these differences, both peptides act as agonists for the neuropeptide S receptor (NPSR1), a G-protein coupled receptor (GPCR)[1].

NPSR1 is widely expressed throughout the central nervous system, suggesting its involvement in a broad range of neurological functions. Notably, a single nucleotide polymorphism in the human NPSR1 gene, resulting in an isoleucine to asparagine substitution at position 107 (I107N), has been shown to significantly impact the receptor's affinity for NPS and has been linked to conditions such as asthma and panic disorders.

Quantitative Analysis of NPS-NPSR1 Interaction

The interaction between neuropeptide S and its receptor has been quantified in various in vitro assay systems. The potency of NPS is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum biological response.

| Ligand | Receptor | Assay Type | Measured Value | Reference |

| Rat Neuropeptide S | Human NPSR1 | Intracellular Calcium Mobilization | EC50: 3.2 nM | [4] |

| Human Neuropeptide S | Human NPSR1 (Asn107) | Functional Assay | EC50: 5.1–11.2 nM | [5] |

| Human Neuropeptide S | Human NPSR1 (Ile107) | Functional Assay | EC50: 0.25–1.13 nM | [5] |

| Murine Neuropeptide S | Murine NPSR1 | Dynamic Mass Redistribution | pEC50: 8.78 | [1] |

Table 1: Quantitative data on the interaction between Neuropeptide S and its receptor.

Neuropeptide S Receptor Signaling Pathways

Activation of the neuropeptide S receptor 1 (NPSR1) by NPS initiates a cascade of intracellular signaling events. NPSR1 is coupled to both Gq and Gs G-proteins, leading to the activation of two primary signaling pathways:

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels[6][7]. Ryanodine receptors on the endoplasmic reticulum also contribute to this calcium mobilization[6][7].

-

Gs Pathway: Coupling of NPSR1 to the Gs protein results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Experimental Protocols

A variety of experimental techniques are employed to characterize the NPS system. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.

Objective: To quantify the binding of a radiolabeled ligand to NPSR1.

Materials:

-

Cell membranes expressing NPSR1

-

Radiolabeled NPS (e.g., [125I]-NPS)

-

Unlabeled NPS (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing NPSR1 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation with a fixed concentration of radiolabeled NPS. For competition assays, also add varying concentrations of unlabeled NPS.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax values.

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to NPSR1 activation.

Objective: To visualize and quantify NPS-induced calcium mobilization.

Materials:

-

Live cells expressing NPSR1 (e.g., primary neurons or a cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Fluorescence microscope equipped with a camera and appropriate filters

-

Pharmacological inhibitors (e.g., U73122 for PLC, 2-APB for IP3 receptors, ryanodine for ryanodine receptors, SKF96365 for SOCE)

Procedure:

-

Cell Culture and Transfection: Culture cells on glass coverslips and, if necessary, transfect them with a plasmid encoding NPSR1.

-

Dye Loading: Incubate the cells with a solution containing Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

Washing: Gently wash the cells with fresh HBSS to remove excess extracellular dye.

-

Imaging: Mount the coverslip on a fluorescence microscope. Acquire a baseline fluorescence reading.

-

Stimulation: Perfuse the cells with a solution containing NPS and record the changes in fluorescence intensity over time.

-

Pharmacology (Optional): To dissect the signaling pathway, pre-incubate the cells with specific pharmacological inhibitors before stimulating with NPS[2][7].

-

Data Analysis: Quantify the changes in fluorescence intensity, typically expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0).

Conclusion

The neuropeptide S system, encompassing the peptide "this compound" (rat NPS) and its human counterpart, represents a significant area of research with implications for the development of novel therapeutics for anxiety disorders, sleep disturbances, and other neurological conditions. The detailed understanding of its pharmacology, signaling pathways, and the availability of robust experimental protocols are essential for advancing our knowledge in this field and for the successful translation of basic research into clinical applications. This guide provides a foundational resource for professionals dedicated to exploring the complexities and therapeutic potential of the neuropeptide S system.

References

- 1. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. glpbio.com [glpbio.com]

- 5. Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Subject: Analysis of "Sfrngvgsgvkktsfrrakq" in Scientific Literature

To: Researchers, Scientists, and Drug Development Professionals

From: Scientific Analysis Division

Topic: Inquiry into the Downstream Signaling Pathways of "Sfrngvgsgvkktsfrrakq"

1.0 Executive Summary

This document addresses a request for an in-depth technical guide on the downstream signaling pathways of a molecule designated as "this compound." A comprehensive search of public scientific and biological databases, as well as the broader scientific literature, was conducted to identify any existing information on this term. The search yielded no direct or indirect references to a protein, gene, peptide, or any other biological entity with this specific identifier. Consequently, the core requirements of the request—including data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled as the subject "this compound" does not correspond to any known biological molecule in the available scientific record.

2.0 Search Methodology and Findings

To ascertain the existence and function of "this compound," a multi-faceted search strategy was employed. The investigation included queries for the exact term and variations combined with established keywords relevant to the user's request.

The following search queries were executed:

-

"this compound signaling pathway"

-

"this compound protein"

-

"this compound gene"

-

"this compound function"

-

"this compound downstream targets"

The search results did not contain any specific information regarding "this compound." Instead, the results provided general information on well-characterized signal transduction pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently implicated in a variety of cellular processes and diseases like cancer.[1][2] These pathways are central to cell communication and regulate processes like cell proliferation, apoptosis, and metabolism.[1][3]

No peer-reviewed articles, database entries (e.g., NCBI, UniProt), or other scientific resources were found that mention or describe "this compound." This suggests that the term may be one of the following:

-

A typographical error.

-

An internal or proprietary code for a molecule not yet in the public domain.

-

A hypothetical or theoretical construct.

-

A novel peptide sequence that has not been characterized or published.

Given the complete absence of data for "this compound" in the public scientific domain, it is not possible to provide the requested in-depth technical guide. The creation of data tables, experimental protocols, and signaling pathway diagrams would require foundational information about the molecule's existence, structure, function, and interactions, none of which is available.

It is recommended that the querent verify the spelling and origin of the term "this compound." If it represents a novel sequence or internal designation, the necessary primary research and data collection would be prerequisites for developing the requested technical documentation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Neuropeptide S (Sfrngvgsgvkktsfrrakq) in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence "Sfrngvgsgvkktsfrrakq" corresponds to rat Neuropeptide S (NPS), a 20-amino acid peptide that is the endogenous ligand for the Neuropeptide S receptor (NPSR). In rodents, the NPS system is implicated in a variety of physiological and behavioral processes, including arousal, anxiety, fear, and food intake. This document provides detailed application notes and protocols for the in vivo administration of rat NPS in research settings. The primary focus is on intracerebroventricular (i.c.v.) administration, for which specific protocols are available in the literature. General protocols for other common administration routes are also provided as a guide for exploratory studies.

Quantitative Data Summary

Table 1: Dosing Information for Intracerebroventricular (i.c.v.) Administration of Rat Neuropeptide S

| Parameter | Value | Vehicle | Administration Rate | Reference |

| Dose | 1 nmol in 5 µl | Saline | 1 µl/min | [1] |

Table 2: General Pharmacokinetic and Toxicity Considerations for Peptides

| Parameter | General Considerations |

| Half-life | Peptides often have short plasma half-lives due to rapid degradation by proteases and renal clearance. Modifications such as PEGylation or amidation can extend half-life. Specific data for rat NPS is not available. |

| Bioavailability | Oral bioavailability of peptides is typically very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. Parenteral routes (i.v., i.p., s.c.) offer higher bioavailability. Specific data for rat NPS is not available. |

| Toxicity (LD50) | Peptides are generally considered to have low toxicity. High doses may elicit pharmacological effects but are often not acutely toxic. Specific LD50 for rat NPS is not available. Safety pharmacology studies are recommended for novel applications. |

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Administration of Rat Neuropeptide S

This protocol is adapted from studies investigating the effects of NPS on anxiety and sleep-wake profiles in rats.

Materials:

-

Rat Neuropeptide S (this compound)

-

Sterile saline solution

-

Anesthetic (e.g., chloral hydrate, isoflurane)

-

Stereotaxic apparatus

-

Guide cannula (e.g., 0.6 mm diameter, 20 mm long)

-

Injection cannula

-

Microinfusion pump

-

Dental cement

-

Surgical tools (scalpel, forceps, etc.)

-

Analgesics for post-operative care

Procedure:

-

Animal Preparation:

-

Acclimate male adult Wistar or Sprague-Dawley rats to the housing conditions for at least one week prior to surgery.

-

Anesthetize the rat using an approved protocol (e.g., chloral hydrate at 350 mg/kg, i.p.).

-

Shave and clean the surgical area on the scalp.

-

-

Stereotaxic Surgery:

-

Mount the anesthetized rat in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Use a dental drill to create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: AP -0.9 mm, ML +1.5 mm, DV -3.3 mm. These coordinates should be confirmed with a rat brain atlas.

-

Implant a guide cannula aimed at the lateral ventricle and secure it to the skull using dental cement.

-

-

Post-operative Care and Recovery:

-

Administer post-operative analgesics as per approved protocols.

-

Allow the animals to recover for at least one week before the administration of NPS.

-

-

Peptide Preparation and Administration:

-

On the day of the experiment, freshly dissolve rat NPS in sterile saline to the desired concentration (e.g., 1 nmol / 5 µl).

-

Gently restrain the rat and connect the injection cannula (which extends slightly beyond the guide cannula) to a microinfusion pump.

-

Insert the injection cannula into the guide cannula.

-

Infuse the NPS solution at a slow, controlled rate (e.g., 1 µl/min) to avoid tissue damage and ensure proper distribution.

-

After the infusion is complete, leave the injection cannula in place for a few minutes to prevent backflow.

-

Carefully remove the injection cannula and return the rat to its home cage.

-

Experimental Workflow for i.c.v. Administration

Caption: Workflow for intracerebroventricular administration of Neuropeptide S in rats.

Protocol 2: General Guidelines for Intravenous (i.v.) Tail Vein Injection

This is a general protocol and should be adapted based on the specific experimental design.

Materials:

-

Rat Neuropeptide S

-

Sterile, isotonic vehicle (e.g., saline)

-

Rat restrainer

-

Heat lamp or warming pad

-

25-27 gauge needles

-

1 ml syringes

Procedure:

-

Preparation:

-

Dissolve NPS in the vehicle to the desired concentration. Ensure the solution is at room temperature.

-

Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Place the rat in a suitable restrainer.

-

-

Injection:

-

Clean the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Aspirate gently to confirm placement (a small flash of blood should enter the syringe hub).

-

Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Protocol 3: General Guidelines for Intraperitoneal (i.p.) Injection

Materials:

-

Rat Neuropeptide S

-

Sterile, isotonic vehicle

-

23-25 gauge needles

-

Syringes appropriate for the injection volume

Procedure:

-

Preparation:

-

Dissolve NPS in the vehicle.

-

Restrain the rat firmly but gently, exposing the abdomen. The rat can be held with its head tilted downwards to move the abdominal organs away from the injection site.

-

-

Injection:

-

Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate to ensure no body fluids are drawn into the syringe.

-

Inject the solution.

-

Withdraw the needle and return the rat to its cage.

-

Protocol 4: General Guidelines for Subcutaneous (s.c.) Injection

Materials:

-

Rat Neuropeptide S

-

Sterile, isotonic vehicle

-

25-27 gauge needles

-

Syringes

Procedure:

-

Preparation:

-

Dissolve NPS in the vehicle.

-

-

Injection:

-

Grasp the loose skin over the shoulders (scruff) of the rat to form a tent.

-

Insert the needle into the base of the skin tent.

-

Aspirate to ensure a blood vessel has not been entered.

-

Inject the solution. A small lump will form under the skin.

-

Withdraw the needle and gently massage the area to aid dispersal.

-

Protocol 5: General Considerations for Oral Gavage

Oral administration of peptides like NPS is challenging due to poor stability and low permeability in the gastrointestinal tract. This route is generally not recommended without specific formulation strategies to protect the peptide from degradation.

Challenges:

-

Enzymatic Degradation: Peptides are rapidly broken down by proteases in the stomach and small intestine.

-

Low Permeability: The size and hydrophilic nature of peptides limit their absorption across the intestinal epithelium.

Potential Strategies (requiring formulation development):

-

Enzyme Inhibitors: Co-administration with protease inhibitors.

-

Permeation Enhancers: Use of agents that transiently increase intestinal permeability.

-

Encapsulation: Formulation in protective carriers like nanoparticles or liposomes.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Neuropeptide S is through the activation of its G protein-coupled receptor, NPSR.

NPS-NPSR Signaling Pathway

Caption: Simplified signaling pathway of Neuropeptide S upon binding to its receptor.

References

Application Notes and Protocols for Behavioral Assays for Anxiety in Rodents

Introduction

The assessment of anxiety-like behaviors in rodent models is a critical component of neuroscience research and the development of novel anxiolytic therapeutics.[1] A variety of behavioral assays are employed to study the mechanisms underlying anxiety and to screen potential drug candidates.[1] These assays are designed to create a conflict between the innate exploratory drive of the rodent and its aversion to novel, open, or brightly lit spaces. This document provides detailed protocols for three of the most commonly used behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT).

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely utilized behavioral assay to assess anxiety in rodents. The test is based on the conflict between a rodent's natural tendency to explore a new environment and its fear of open, elevated areas. An animal that spends more time in the open arms is considered to be less anxious.

Experimental Protocol

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50-70 cm). It consists of two opposing open arms and two opposing closed arms, which are enclosed by high walls. A central platform connects all four arms.

-

Acclimation: Prior to testing, animals should be acclimated to the testing room for at least one hour to reduce novelty-induced stress.

-

Procedure:

-

Gently place the rodent on the central platform of the maze, facing one of the closed arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

A video camera mounted above the maze records the session for later analysis.

-

-

Data Analysis: An automated video tracking system is used to score various behavioral parameters. Key measures include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled on the maze.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Data Presentation

| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Time in Closed Arms (seconds) | Closed Arm Entries | Total Distance Traveled (cm) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Experimental Workflow: Elevated Plus Maze

Caption: Experimental workflow for the Elevated Plus Maze assay.

Open Field Test (OFT)

The Open Field Test is used to evaluate general locomotor activity and anxiety-like behavior in rodents. The assay is based on the conflict between the animal's desire to explore a novel environment and its aversion to a brightly lit, open area. Rodents exhibiting higher levels of anxiety tend to stay close to the walls of the arena (thigmotaxis).

Experimental Protocol

-

Apparatus: A square arena, typically 40x40 cm for mice and 100x100 cm for rats, with walls high enough to prevent escape. The arena is usually constructed from a non-porous material for ease of cleaning.

-

Acclimation: Animals should be acclimated to the testing room for at least one hour before the test begins.

-

Procedure:

-

Place the rodent in the center of the open field arena.

-

Allow the animal to explore the arena for a 5 to 10-minute session.

-

A video camera positioned above the arena records the animal's activity.

-

-

Data Analysis: The arena is virtually divided into a central zone and a peripheral zone by the tracking software. The following parameters are measured:

-

Time spent in the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled in the entire arena.

-

Frequency of rearing (vertical activity).

-

An increase in the time spent and distance traveled in the center zone is indicative of reduced anxiety.

Data Presentation

| Treatment Group | Time in Center (seconds) | Distance in Center (cm) | Total Distance Traveled (cm) | Rearing Frequency |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Experimental Workflow: Open Field Test

Caption: Experimental workflow for the Open Field Test assay.

Light-Dark Box Test (LDT)

The Light-Dark Box Test is another widely used assay for assessing anxiety-like behavior.[2][3] It is based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.[3] The test apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment.

Experimental Protocol

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. A small opening allows the animal to move between the two compartments.

-

Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Procedure:

-

Place the rodent in the dark compartment and allow it to explore freely for a 5 to 10-minute session.

-

A video camera records the session for subsequent analysis.

-

-

Data Analysis: An automated tracking system is used to score the following:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to the first entry into the light compartment.

-

Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Data Presentation

| Treatment Group | Time in Light Compartment (seconds) | Number of Transitions | Latency to Enter Light Compartment (seconds) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Test Compound | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Hypothetical Signaling Pathway for an Anxiolytic Compound

Many anxiolytic drugs, such as benzodiazepines, exert their effects by modulating the GABAergic system. The following diagram illustrates a hypothetical mechanism where a test compound potentiates the action of GABA at the GABA-A receptor, leading to increased neuronal inhibition and an anxiolytic effect.

Caption: Hypothetical potentiation of GABA-A receptor signaling by a test compound.

References

Application Notes and Protocols for Electrophysiological Recordings in Neuropeptide S (NPS) Neurons

Topic: Electrophysiology Recording Methods for NPS Neurons using Rat Neuropeptide S (SFRNGVGSGVKKTSFRRAKQ)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide S (NPS), a 20-amino acid peptide, plays a crucial role in various physiological processes, including anxiety, wakefulness, and fear extinction[1][2]. The rat isoform of NPS has the amino acid sequence H-Ser-Phe-Arg-Asn-Gly-Val-Gly-Ser-Gly-Val-Lys-Lys-Thr-Ser-Phe-Arg-Arg-Ala-Lys-Gln-OH (this compound)[1][3][4][5]. Understanding the electrophysiological effects of NPS on its target neurons is fundamental for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for whole-cell patch-clamp recordings in brain slices to investigate the effects of rat NPS on neuronal activity.

Data Presentation

Table 1: Electrophysiological Properties of NPS-Responsive Neurons in the Amygdala

| Parameter | Value | Reference |

| Resting Membrane Potential | -60 mV to -70 mV | [6][7] |

| NPS-induced Current | Inward Current | [6] |

| Reversal Potential of NPS-induced Current | Near Potassium Reversal Potential (EK) | [6] |

| Effect on Input Resistance | Increase | [6][7] |

| Effect on Action Potential Firing | Increase in frequency | [7] |

| NPS Concentration for In Vitro Studies | 50 - 150 nM | [6] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the methodology for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of rat NPS.

1. Brain Slice Preparation:

-

Anesthetize a young adult rat (e.g., Sprague-Dawley) according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (see Table 2 for composition).

-

Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold slicing solution.

-

Mount the brain on a vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., amygdala, locus coeruleus)[8].

-

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (see Table 2 for composition), continuously bubbled with 95% O₂ / 5% CO₂, and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

2. Recording Setup:

-

Transfer a single brain slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics.

-

Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ using a micropipette puller.

-

Fill the pipettes with intracellular solution (see Table 2 for composition).

3. Whole-Cell Recording:

-

Approach a neuron in the region of interest with the recording pipette while applying positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at -60 mV to record NPS-induced currents[6].

-

In current-clamp mode, inject current to maintain the membrane potential at approximately -60 mV to -70 mV and record changes in membrane potential and action potential firing.

-

After establishing a stable baseline recording, apply rat NPS (this compound) to the bath via the perfusion system at the desired concentration (e.g., 50-150 nM)[6].

-

Record the changes in membrane current, membrane potential, and firing rate in response to NPS application.

Table 2: Composition of Solutions for Patch-Clamp Electrophysiology

| Solution | Component | Concentration (mM) |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |

| KCl | 2.5 | |

| KH₂PO₄ | 1.25 | |

| MgSO₄ | 1 | |

| CaCl₂ | 2 | |

| NaHCO₃ | 26 | |

| Glucose | 10 | |

| Intracellular Solution (K-Gluconate based) | K-Gluconate | 120 |

| KCl | 20 | |

| HEPES | 10 | |

| EGTA | 0.2 | |

| MgCl₂ | 2 | |

| Mg-ATP | 2 | |

| Na-GTP | 0.3 | |

| Slicing Solution (Sucrose-based) | Sucrose | 210 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.2 | |

| MgCl₂ | 7 | |

| CaCl₂ | 0.5 | |

| NaHCO₃ | 26 | |

| Glucose | 10 |

Note: The osmolarity of all solutions should be adjusted to ~300 mOsm, and the pH should be buffered to 7.3-7.4. Solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Signaling Pathway and Experimental Workflow

NPS Receptor Signaling Pathway

The activation of the NPS receptor (NPSR1), a G-protein coupled receptor, by NPS initiates a signaling cascade that leads to increased neuronal excitability. This is primarily achieved through the activation of Gαq and Gαs proteins, leading to an increase in intracellular calcium and subsequent modulation of ion channels, particularly the inhibition of potassium channels[6].

Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps involved in performing whole-cell patch-clamp experiments to study the effects of NPS on neuronal activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Relationship of Neuropeptide S (NPS) with Neurocognitive, Clinical, and Electrophysiological Parameters of Patients during Structured Rehabilitation Therapy for Schizophrenia [mdpi.com]

- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols for Receptor Binding Assays

Introduction

Receptor binding assays are fundamental in pharmacology and drug discovery for characterizing the interaction between a ligand (e.g., a drug, hormone, or neurotransmitter) and its receptor. These assays are crucial for determining the affinity of a ligand for a receptor and for screening compound libraries to identify new potential drug candidates. The following protocols provide detailed methodologies for conducting radioligand binding assays, a common and sensitive technique to study receptor-ligand interactions. While the specific receptor "Sfrngvgsgvkktsfrrakq" is not found in current scientific literature, the following generalized protocols can be adapted for a receptor of interest.

I. Radioligand Binding Assay Principles

A radioligand binding assay measures the binding of a radioactively labeled ligand to its receptor. The basic principle involves incubating a source of receptors (e.g., cell membranes, purified receptors) with a radioligand. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is quantified.

A. Saturation Binding Assay

This assay determines the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.

B. Competitive Binding Assay

This assay is used to determine the affinity of an unlabeled test compound (competitor) for a receptor. It measures the ability of the test compound to displace a radioligand from the receptor. The data is used to calculate the inhibitory constant (Ki) of the test compound.

II. Experimental Protocols

A. Materials and Reagents

-

Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand: A high-affinity, high-specific-activity radiolabeled ligand specific for the receptor (e.g., [³H] or [¹²⁵I]-labeled).

-

Unlabeled Ligand/Test Compounds: For non-specific binding determination and competitive binding assays.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂. The exact composition may vary depending on the receptor.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

-

Multi-well plates: 96-well plates are commonly used.

B. Protocol 1: Saturation Binding Assay

-

Preparation: Prepare serial dilutions of the radioligand in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add assay buffer, receptor preparation, and varying concentrations of radioligand.

-

Non-specific Binding (NSB): Add assay buffer, receptor preparation, varying concentrations of radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1000-fold the Kd of the radioligand).

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding versus the concentration of the radioligand.

-

Analyze the data using non-linear regression to fit a one-site binding model to determine the Bmax and Kd.

-

C. Protocol 2: Competitive Binding Assay

-

Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells.

-

Incubation: Add the receptor preparation, a fixed concentration of radioligand (typically at or near its Kd), and varying concentrations of the test compound to each well.

-

Termination and Filtration: Follow the same procedure as in the saturation binding assay.

-

Quantification: Count the radioactivity on the filters.

-

Data Analysis:

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Analyze the data using non-linear regression to fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

III. Data Presentation

Table 1: Hypothetical Saturation Binding Data

| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |

| 0.1 | 1500 | 150 | 1350 |

| 0.5 | 6500 | 700 | 5800 |

| 1.0 | 11000 | 1200 | 9800 |

| 5.0 | 25000 | 5500 | 19500 |

| 10.0 | 30000 | 10000 | 20000 |

| 20.0 | 31000 | 10500 | 20500 |

Table 2: Hypothetical Competitive Binding Data for Compound 'X'

| Log [Compound X] (M) | % Specific Binding |

| -10 | 98.5 |

| -9.5 | 95.2 |

| -9.0 | 85.1 |

| -8.5 | 52.3 |

| -8.0 | 20.7 |

| -7.5 | 5.4 |

| -7.0 | 2.1 |

IV. Visualizations

Caption: Workflow for a typical radioligand receptor binding assay.

Application Notes and Protocols: The Use of "Sfrngvgsgvkktsfrrakq" in Sleep Deprivation Studies

Subject: Sfrngvgsgvkktsfrrakq

For: Researchers, scientists, and drug development professionals.

Note on the Subject Term "this compound"

Following a comprehensive search of scientific and academic databases, the term "this compound" did not yield any relevant results in the context of sleep deprivation studies, neuroscience, or any other field of biomedical research. The string of letters does not correspond to any known protein, peptide, gene, or chemical compound in publicly available scientific literature.

Therefore, the creation of detailed Application Notes and Protocols for "this compound" is not possible, as there is no existing research on its application, mechanism of action, or effects.

The following sections provide a general framework for the type of information that would be included in such a document if "this compound" were a studied substance. This is for illustrative purposes only and is based on standard practices in sleep deprivation research.

I. Introduction (Hypothetical)

Sleep deprivation is a significant area of research due to its wide-ranging effects on cognitive function, mood, and overall health.[1][2][3] Chronic sleep loss is associated with an increased risk of various health issues, including cardiovascular disease, diabetes, and mood disorders.[1][2][4] Researchers are continuously investigating novel molecules that could potentially mitigate the negative consequences of sleep deprivation. This document would have detailed the application of a hypothetical compound, "this compound," in this research area.

II. Quantitative Data Summary (Hypothetical)

Had "this compound" been a researched compound, this section would have presented quantitative data from preclinical or clinical studies in a structured tabular format for easy comparison.

Table 1: Hypothetical Efficacy of this compound on Cognitive Performance in Sleep-Deprived Rodents

| Treatment Group | Latency to Find Platform (Morris Water Maze) (seconds) | Object Recognition Index |

| Control (No Sleep Deprivation) | 15.2 ± 2.1 | 0.85 ± 0.05 |

| Vehicle (Sleep Deprived) | 45.8 ± 5.3 | 0.45 ± 0.08 |

| This compound (10 mg/kg, Sleep Deprived) | 25.1 ± 3.9 | 0.72 ± 0.06 |

| This compound (20 mg/kg, Sleep Deprived) | 18.5 ± 2.7 | 0.81 ± 0.04 |

Table 2: Hypothetical Biomarker Modulation by this compound in Human Sleep Deprivation Study

| Biomarker | Baseline | Placebo (Post-Sleep Deprivation) | This compound (Post-Sleep Deprivation) |

| Cortisol (ng/mL) | 150 ± 20 | 280 ± 35 | 180 ± 25 |

| IL-6 (pg/mL) | 1.5 ± 0.3 | 4.2 ± 0.8 | 2.1 ± 0.4 |

| BDNF (ng/mL) | 30 ± 5 | 18 ± 4 | 28 ± 6 |

III. Experimental Protocols (Hypothetical)

This section would have provided detailed methodologies for key experiments.

Protocol 1: Rodent Model of Sleep Deprivation and Behavioral Testing

-

Animals: Male Wistar rats (8 weeks old, 250-300g).

-

Housing: Standard laboratory conditions with a 12h light/dark cycle.

-

Sleep Deprivation Method: Gentle handling method for 48 hours to prevent sleep.

-

Drug Administration: "this compound" or vehicle administered intraperitoneally 30 minutes before behavioral testing.

-

Behavioral Assays:

-

Morris Water Maze: To assess spatial learning and memory.

-

Novel Object Recognition Test: To evaluate recognition memory.

-

-

Data Analysis: Statistical analysis using ANOVA followed by post-hoc tests.

Protocol 2: Human Sleep Deprivation Study and Biomarker Analysis

-

Participants: Healthy adult volunteers (ages 18-30).

-

Study Design: Double-blind, placebo-controlled crossover study.

-

Procedure:

-

Baseline data collection.

-

36 hours of controlled sleep deprivation in a clinical research unit.

-

Administration of "this compound" or placebo.

-

Collection of blood samples at specified time points.

-

-

Biomarker Analysis:

-

ELISA for cortisol, IL-6, and BDNF from plasma samples.

-

-

Statistical Analysis: Paired t-tests or repeated measures ANOVA.

IV. Signaling Pathways and Workflows (Hypothetical)

This section would have included diagrams to visualize the mechanism of action and experimental processes.

Caption: Hypothetical workflow for preclinical evaluation.

Caption: Hypothetical mechanism of action.

References

"Sfrngvgsgvkktsfrrakq" as a tool for studying amygdala function

Following a comprehensive search of scientific literature and research databases, the term "Sfrngvgsgvkktsfrrakq" does not correspond to any known molecule, peptide, or tool used in the study of amygdala function. As such, the requested detailed Application Notes and Protocols cannot be generated.

The amygdala is a critical brain region involved in processing emotions such as fear, anxiety, and pleasure.[1][2][3] Located in the medial temporal lobe, it is a key component of the limbic system and plays a significant role in memory consolidation and decision-making.[2][3][4] The study of its function involves a wide array of sophisticated tools and methodologies, including various peptides and pharmacological agents that are microinjected to observe their effects on neuronal circuits and behavior.[5]

Research into the amygdala's role in both normal emotional processing and in pathological states like anxiety disorders, depression, and post-traumatic stress disorder is an active area of neuroscience.[4][6] Scientists utilize specific neuropeptides and other molecules to modulate the activity of different nuclei within the amygdala, such as the central nucleus (CeA) and the basolateral amygdala (BLA), to understand their precise functions in emotional learning and memory.[5][6]

However, the specific sequence "this compound" does not appear in any published scientific literature indexed in major databases. It is possible that this is a proprietary internal designation for a compound not yet disclosed publicly, a novel peptide sequence that has not been characterized, or a typographical error.

For researchers, scientists, and drug development professionals interested in the tools available for studying amygdala function, it is recommended to consult peer-reviewed scientific journals, reputable scientific databases such as PubMed and Scopus, and resources from major neuroscience societies. These platforms provide access to validated and characterized compounds and methodologies for investigating the complex roles of the amygdala.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Amygdala - Wikipedia [en.wikipedia.org]

- 3. Amygdala | Definition, Function, Location, & Facts | Britannica [britannica.com]

- 4. Neuroanatomy, Amygdala - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Peptide injections into the amygdala of conscious rats: effects on blood pressure, heart rate and plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. earlyyears.tv [earlyyears.tv]

Application Notes and Protocols: Fluorescent Labeling of Sfrngvgsgvkktsfrrakq for Receptor Localization

Topic: "Sfrngvgsgvkktsfrrakq" Fluorescent Labeling for Receptor Localization

Audience: Researchers, scientists, and drug development professionals.